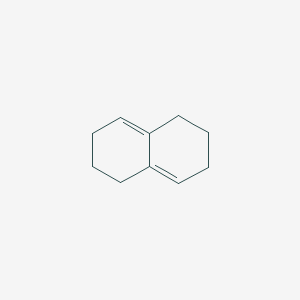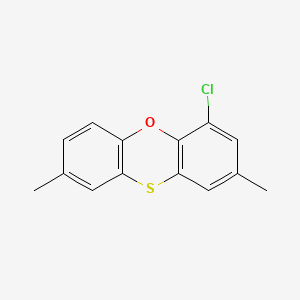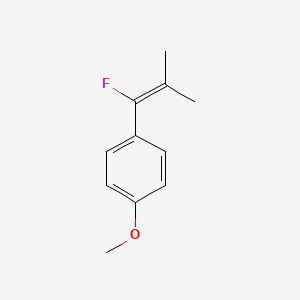
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group, a methyl group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a series of reactions to introduce the fluoro, methyl, and methoxy groups.
Alkylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques might be employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or the methoxy group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can replace the fluoro, methyl, or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzene derivatives with carboxylic acid groups, while reduction could produce benzene with hydroxyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-fluoro-4-methoxy-: Lacks the methyl group, which can affect its reactivity and applications.
Benzene, 1-(2-methyl-1-propenyl)-4-methoxy-: Lacks the fluoro group, which can influence its binding properties.
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-hydroxy-: Has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- is unique due to the combination of fluoro, methyl, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
52571-00-3 |
|---|---|
Formule moléculaire |
C11H13FO |
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
1-(1-fluoro-2-methylprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H13FO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3 |
Clé InChI |
RYYVPUUHKBQVQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C1=CC=C(C=C1)OC)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



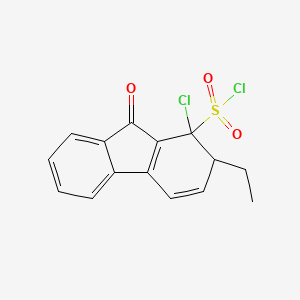
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)

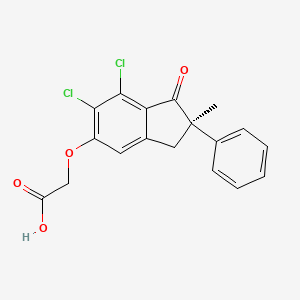
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)

![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)

